

L-Proline Dithiocarbamate: Ligand Architecture, Synthesis, and Biomedical Applications

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Compound of Interest

Compound Name: *Prolinedithiocarbamate*

CAS No.: *135467-92-4*

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Part 1: Executive Summary & Chemical Identity

L-Proline Dithiocarbamate (Pro-DTC) represents a specialized class of bifunctional chelating agents derived from the chiral amino acid L-proline. Unlike the widely used pyrrolidine dithiocarbamate (PDTC), which lacks a carboxyl group, Pro-DTC retains the chiral backbone and the carboxylic acid functionality of the parent amino acid. This structural duality allows for versatile coordination modes (*S,S'*-bidentate and *O*-monodentate), making it a high-value scaffold in the development of metallodrugs, radiopharmaceuticals, and chiral coordination polymers.

Structural Analysis

The Pro-DTC ligand is typically synthesized and isolated as a dianionic salt (e.g., Dipotassium L-proline dithiocarbamate). The dithiocarbamate moiety (-NCS_2^-) is formed at the secondary amine of the pyrrolidine ring.

- IUPAC Name: (2*S*)-1-(dithiocarboxy)pyrrolidine-2-carboxylate (as the dianion).
- Molecular Formula (Dianion): $\text{C}_6\text{H}_7\text{NO}_2\text{S}_2^{2-}$

- **Stereochemistry:** Retains the S-configuration (L-isomer) of the starting proline, imparting chirality to subsequent metal complexes.
- **Electronic Character:** The dithiocarbamate group exhibits strong σ -donor and π -donor characteristics, stabilizing high oxidation states of transition metals (e.g., Au(III), Pt(IV), Ni(II)).

Resonance and Stability

The stability of the metal-ligand bond in Pro-DTC complexes arises from the resonance delocalization of the nitrogen lone pair into the sulfur atoms (thioureide form). This confers partial double-bond character to the C–N bond, restricting rotation and enhancing the rigidity of the chelate ring.

Part 2: Synthesis and Characterization Protocols

Synthesis of Potassium L-Proline Dithiocarbamate (K₂[Pro-DTC])

Note: The free acid form is unstable; synthesis targets the alkali metal salt.

Reagents:

- L-Proline (Reagent Grade, >99%)[1]
- Carbon Disulfide (CS₂) (Caution: Highly Flammable/Toxic)
- Potassium Hydroxide (KOH)
- Solvent: Absolute Ethanol[2][3]

Protocol:

- **Preparation of Base:** Dissolve 10 mmol of KOH in 20 mL of absolute ethanol. Cool to 0–4°C in an ice bath.
- **Ligand Deprotonation:** Add 5 mmol of L-Proline to the basic solution. Stir for 15 minutes until fully dissolved (formation of potassium proline).

- Dithiocarbamylation: Add 5 mmol of CS₂ dropwise over 20 minutes, maintaining the temperature below 5°C. The reaction is exothermic.
- Reaction Phase: Stir the mixture vigorously at 0–4°C for 3–4 hours. A pale yellow or white precipitate will form.
- Isolation: Filter the precipitate under vacuum. Wash with cold ethanol (x2) and diethyl ether (x2) to remove unreacted CS₂.
- Drying: Dry in a vacuum desiccator over P₂O₅.

Yield: Typically 80–90%. Stability: The salt is hygroscopic and should be stored under inert atmosphere or in a desiccator.

Spectroscopic Validation

To validate the successful synthesis, the following spectral fingerprints must be confirmed:

Technique	Characteristic Signal	Assignment	Interpretation
FT-IR	1430–1450 cm^{-1}	$\nu(\text{C-N})$	Thioureide bond; indicates partial double bond character.
	945–1000 cm^{-1}	$\nu(\text{C-S})$	Single C-S bond stretching.
	1600–1620 cm^{-1}	$\nu_{\text{as}}(\text{COO}^-)$	Carboxylate antisymmetric stretching.
^1H NMR	δ 4.9–5.2 ppm	$\alpha\text{-CH}$	Downfield shift due to adjacent electron-withdrawing N-CS ₂ group.
^{13}C NMR	δ 200–215 ppm	–NCS ₂	Characteristic dithiocarbamate carbon signal.[4]
UV-Vis	~260 nm	$\pi \rightarrow \pi$	Intraligand transition (N–C=S).
	~290 nm	$n \rightarrow \pi$	Transition within the S–C=S group.

Part 3: Physicochemical Properties

Property	Description
Appearance	White to pale yellow crystalline powder (salt form).
Solubility	Highly soluble in water and methanol; sparingly soluble in ethanol; insoluble in non-polar solvents (ether, hexane).
Thermal Stability	Stable up to ~180–200°C. Decomposes to metal sulfide (MS) and isothiocyanates at higher temperatures.
pKa	The parent proline has pKa values of 1.99 (COOH) and 10.6 (NH).[1] In Pro-DTC, the amine is substituted, removing the basic pKa, but the carboxylate remains pH-sensitive.
Chelation Type	Soft Base (Sulfur donors) + Hard Base (Oxygen donor).

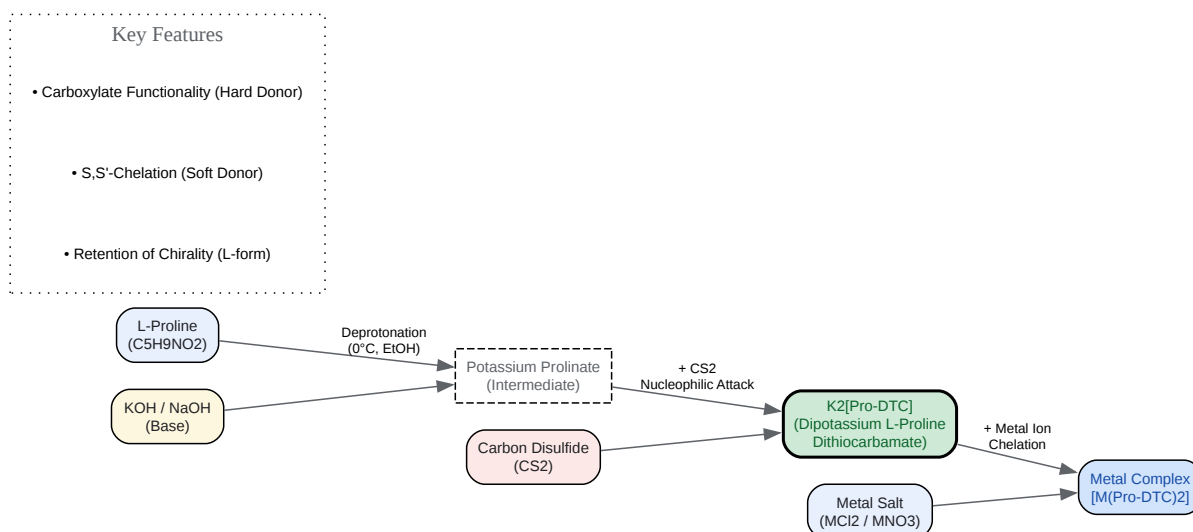
Part 4: Coordination Chemistry & Visualization

Pro-DTC is a versatile ligand.[5] The dithiocarbamate group acts as a soft donor (S,S'), preferring soft acids (Au, Pt, Hg, Cd), while the carboxylate group can participate in hydrogen bonding or coordinate to harder metals (Ln, Fe), potentially creating supramolecular networks.

Binding Modes

- Is bidentate (S,S'): The most common mode, forming a four-membered chelate ring with the metal.
- Anisobidentate: Unequal bonding distances to the metal.
- Tridentate (S,S',O): Involves the carboxylate oxygen, often seen in polymeric structures or with large metal ions (e.g., Organotin complexes).

Synthesis Logic Visualization



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Figure 1: Synthetic pathway for L-Proline Dithiocarbamate and its subsequent metallization.[6]
The process highlights the retention of chirality and the dual-donor capability.

Part 5: Biomedical Applications

Anticancer Activity

Metal complexes of Pro-DTC have shown significant cytotoxicity against various cancer cell lines, often outperforming cisplatin in resistant lines.

- Nickel(II) Complexes: Exhibit potent cytotoxicity against MCF-7 (breast cancer) cells.[5][7]
The mechanism involves intercalation with DNA and inhibition of the proteasome.
- Gold(III) Complexes: Dithiocarbamates stabilize Au(III), preventing reduction to inactive Au(I) or Au(0). These complexes target the thioredoxin reductase enzyme and induce

mitochondrial apoptosis.

- Organotin(IV) Complexes: Pro-DTC organotin derivatives show high activity against HeLa cells, with the carboxylate group improving water solubility compared to standard organotins.

Radiopharmaceuticals

The $^{99m}\text{Tc-N-Pro-DTC}$ complex is used in nuclear medicine. The " $\text{Tc}\equiv\text{N}$ " core is stabilized by the S,S-donor set of the dithiocarbamate.

- Application: Tumor imaging and brain perfusion studies.
- Advantage: The L-proline moiety facilitates specific membrane transport mechanisms, potentially mimicking amino acid transport.

Antimicrobial Properties

Zn(II) and Cd(II) complexes of Pro-DTC have demonstrated broad-spectrum antibacterial activity against *E. coli* (Gram-negative) and *S. aureus* (Gram-positive). The lipophilic nature of the chelate allows penetration through the bacterial cell wall, disrupting cellular respiration.

Part 6: References

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